Octanoato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sodium octyl sulfate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Sodium octyl sulfate, also known as octyl sodium sulfate, SOS, or sodium capryl sulfate, is an anionic detergent . Its primary targets are positively charged analytes . As an ion-pairing reagent, it is used in High-Performance Liquid Chromatography (HPLC) to permit the separation and resolution of these analytes .

Mode of Action

The mode of action of sodium octyl sulfate is primarily through its anionic sulfonate counterion . This counterion interacts with positively charged analytes, allowing for their separation and resolution in HPLC processes . This interaction leads to changes in the physical state of the analytes, enabling their identification and analysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium octyl sulfate is limited. It’s known that the compound is soluble in water, which can impact its bioavailability . The solubility of sodium octyl sulfate in water is about 20 mg/mL, yielding a clear, colorless to very faint yellow solution . This suggests that the compound can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of sodium octyl sulfate’s action is the separation and resolution of positively charged analytes in HPLC processes . This allows for the analysis of these analytes, contributing to various research and analytical applications . On a molecular and cellular level, the compound’s action can lead to changes in the physical state of the analytes, enabling their identification and analysis .

Action Environment

The action, efficacy, and stability of sodium octyl sulfate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the presence and properties of aqueous environments . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy . .

Análisis Bioquímico

Biochemical Properties

Sodium octyl sulfate is known for its role in biochemical reactions. As an anionic detergent, it interacts with various biomolecules, particularly proteins, to alter their properties

Cellular Effects

It has been used in studies to assess selective enrichment of albumin in biological samples

Molecular Mechanism

The molecular mechanism of Sodium octyl sulfate is primarily related to its role as an anionic detergent and ion-pairing reagent. It is used in HPLC to permit the separation and resolution of positively charged analytes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows:

C8H17OH+SO3→C8H17OSO3HC8H17OSO3H+NaOH→C8H17OSO3Na+H2O

Industrial Production Methods: In industrial settings, the synthesis of sodium octyl sulfate often involves continuous processes using reactors where octyl alcohol and sulfur trioxide react, followed by neutralization with sodium hydroxide to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions to form corresponding octyl derivatives.

Oxidation Reactions: Under strong oxidizing conditions, the octyl group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of sodium octyl sulfate can lead to the formation of octyl alcohol and other reduced species.

Major Products: The major products formed from these reactions include octyl derivatives, carboxylic acids, and octyl alcohol, depending on the reaction conditions and reagents used.

Comparación Con Compuestos Similares

- Sodium dodecyl sulfate

- Sodium decyl sulfate

- Sodium tetradecyl sulfate

- Sodium 2-ethylhexyl sulfate

- Sodium ethyl sulfate

Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in HPLC applications for separating peptides and proteins. Compared to sodium dodecyl sulfate, which has a longer chain, sodium octyl sulfate offers different separation characteristics and is preferred for certain analytes .

Actividad Biológica

Sodium octyl sulfate (SOS), a member of the alkyl sulfate family, is an anionic surfactant widely used in various biochemical applications. Its unique properties make it essential in molecular biology, particularly in protein studies and chromatography. This article explores the biological activity of sodium octyl sulfate, focusing on its interactions with proteins, effects on cellular systems, and potential applications in research.

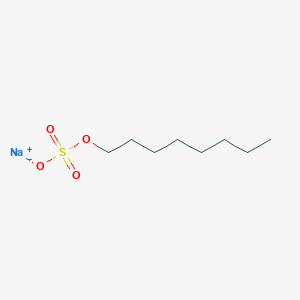

- Molecular Formula : C8H17NaO4S

- Molecular Weight : 232.3 g/mol

- CAS Number : 142-31-4

Sodium octyl sulfate is characterized by its hydrophobic octyl chain and a sulfate group, which contributes to its surfactant properties. It forms micelles in aqueous solutions, which are critical for solubilizing hydrophobic compounds.

Sodium octyl sulfate functions primarily as a detergent, disrupting lipid membranes and denaturing proteins. This property is leveraged in various biochemical assays to facilitate the study of protein structures and interactions.

Protein Interaction Studies

Research indicates that sodium octyl sulfate can form complexes with proteins and synthetic polymers. For example, ultrasonic relaxation studies have shown that the presence of sodium octyl sulfate alters the relaxation dynamics of bovine serum albumin (BSA), suggesting significant interactions that impact protein stability and conformation .

| Surfactant Concentration | Relaxation Time (τ) | Protein State |

|---|---|---|

| Below Critical Micelle Concentration (CMC) | Longer τ | Native state maintained |

| At CMC | Minimum τ observed | Transition to aggregated state |

| Above CMC | Similar to pure surfactant behavior | Predominantly denatured |

Cytotoxicity and Irritation

Sodium octyl sulfate exhibits varying degrees of cytotoxicity depending on concentration. Studies have shown that at higher concentrations, it can lead to cell lysis and toxicity in cultured cells. For instance, acute exposure can cause irritation to mucous membranes and skin, demonstrating its potential hazards in laboratory settings .

Case Study: Protein Solubilization

A notable application of sodium octyl sulfate is in the solubilization of membrane proteins for structural studies. In one study, researchers utilized SOS to extract membrane proteins from bacterial cells effectively. The results indicated that SOS not only solubilized the proteins but also preserved their functional conformations, which is critical for subsequent analytical techniques like mass spectrometry .

Applications in Research

- Chromatography : Sodium octyl sulfate is employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC), enhancing the separation of positively charged analytes from complex mixtures .

- Electrophoresis : It has been used to improve the resolution of proteins during capillary electrophoresis by modifying the effective electrophoretic mobility of proteins like human serum albumin (HSA) and BSA .

- Biophysical Studies : The compound serves as a tool for studying protein folding and stability through techniques such as circular dichroism (CD) spectroscopy, where it can reveal conformational changes in response to varying concentrations .

Safety and Handling

Sodium octyl sulfate poses risks related to skin and eye irritation. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound to mitigate exposure risks .

Propiedades

Número CAS |

142-31-4 |

|---|---|

Fórmula molecular |

C8H18NaO4S |

Peso molecular |

233.28 g/mol |

Nombre IUPAC |

sodium;octyl sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

Clave InChI |

RKHXPFOXAKNGEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

142-31-4 |

Descripción física |

Liquid |

Pictogramas |

Flammable; Corrosive; Irritant |

Sinónimos |

1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.